molecular formula C10H20O6 B081986 (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal CAS No. 13554-83-1

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal

Cat. No. B081986
CAS RN: 13554-83-1
M. Wt: 236.26 g/mol
InChI Key: SIXXJSIJIDOMGF-SGIHWFKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is a chemical compound that belongs to the class of aldehydes. It is commonly known as "homogentisic acid" and is a key intermediate in the metabolic pathway of tyrosine. This compound has been studied for its various biochemical and physiological effects and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is not fully understood. However, it is believed that this compound exerts its effects through various pathways such as the inhibition of oxidative stress, modulation of the immune system, and regulation of gene expression. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been shown to possess neuroprotective properties, which can help to protect the brain from damage.

Advantages And Limitations For Lab Experiments

The advantages of using (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal in lab experiments are its potential therapeutic applications and its well-studied biochemical and physiological effects. However, the limitations of using this compound in lab experiments are its complex synthesis method and the need for careful attention to reaction conditions to ensure high yield and purity.

Future Directions

There are several future directions for research on (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal. One area of research is the elucidation of its mechanism of action. Further research is needed to fully understand how this compound exerts its various effects. Another area of research is the development of new synthesis methods for this compound. The current methods are complex and require careful attention to reaction conditions. Finally, more research is needed to explore the potential therapeutic applications of this compound for various diseases such as Parkinson's disease, Alzheimer's disease, and rheumatoid arthritis.
Conclusion:
In conclusion, (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It has shown promising results in scientific research and has potential therapeutic applications for various diseases. Further research is needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal can be achieved through various methods. One of the most common methods involves the oxidation of homogentisic acid using potassium permanganate. Another method involves the use of copper (II) acetate and potassium persulfate to oxidize homogentisic acid. The synthesis of this compound requires careful attention to the reaction conditions to ensure high yield and purity.

Scientific Research Applications

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, this compound has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and rheumatoid arthritis.

properties

CAS RN

13554-83-1

Product Name

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal

InChI

InChI=1S/C10H20O6/c1-13-6-8(15-3)9(12)10(16-4)7(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1

InChI Key

SIXXJSIJIDOMGF-SGIHWFKDSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)OC

SMILES

COCC(C(C(C(C=O)OC)OC)O)OC

Canonical SMILES

COCC(C(C(C(C=O)OC)OC)O)OC

synonyms

2-O,3-O,5-O,6-O-Tetramethyl-D-glucose

Origin of Product

United States

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